molecular formula C5H10ClNO B1431847 1-Oxa-6-azaspiro[3.3]heptane hydrochloride CAS No. 1359704-67-8

1-Oxa-6-azaspiro[3.3]heptane hydrochloride

Cat. No. B1431847
M. Wt: 135.59 g/mol
InChI Key: HCXGDYCRSWHJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-6-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C5H10ClNO . It has a molecular weight of 135.59 g/mol. This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of 1-azaspiro[3.3]heptanes, which includes 1-Oxa-6-azaspiro[3.3]heptane hydrochloride, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The reduction of the β-lactam ring with alane produces 1-azaspiro[3.3]heptanes .


Molecular Structure Analysis

The InChI code for 1-Oxa-6-azaspiro[3.3]heptane hydrochloride is 1S/C5H9NO.C2H2O4/c1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2; (H,3,4) (H,5,6) .


Chemical Reactions Analysis

The key step in the synthesis of 1-azaspiro[3.3]heptanes is a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO . This reaction results in the formation of spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-azaspiro[3.3]heptanes .


Physical And Chemical Properties Analysis

1-Oxa-6-azaspiro[3.3]heptane hydrochloride is a solid at room temperature . It should be stored at room temperature, kept dry and cool .

Future Directions

Azaspiro[3.3]heptanes, including 1-Oxa-6-azaspiro[3.3]heptane hydrochloride, are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . Therefore, future research may focus on overcoming these challenges and exploring the potential of these compounds in drug discovery .

properties

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXGDYCRSWHJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-6-azaspiro[3.3]heptane hydrochloride

CAS RN

1359704-67-8
Record name 1-oxa-6-azaspiro[3.3]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-6-azaspiro[3.3]heptane hydrochloride
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1-Oxa-6-azaspiro[3.3]heptane hydrochloride
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1-Oxa-6-azaspiro[3.3]heptane hydrochloride
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1-Oxa-6-azaspiro[3.3]heptane hydrochloride
Reactant of Route 6
1-Oxa-6-azaspiro[3.3]heptane hydrochloride

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